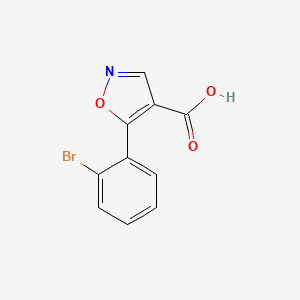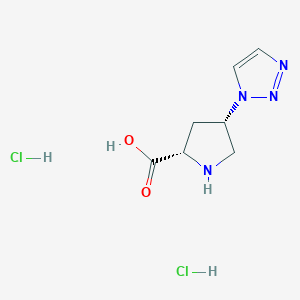
2,4,6-Trifluoromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trifluoromandelic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O3 It is characterized by the presence of three fluorine atoms attached to the benzene ring and a mandelic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as potassium fluoride (KF) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes steps such as halogenation, followed by fluorination and subsequent purification to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions: 2,4,6-Trifluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
科学的研究の応用
2,4,6-Trifluoromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2,4,6-Trifluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 2,4,6-Trifluorobenzoic acid
- 2,4,5-Trifluoromandelic acid
- 2,4,6-Trifluorophenylacetic acid
Comparison: 2,4,6-Trifluoromandelic acid is unique due to the specific positioning of fluorine atoms and the presence of the mandelic acid moiety. This structural arrangement imparts distinct chemical and physical properties compared to other fluorinated aromatic compounds. For instance, the trifluoromandelic acid may exhibit different reactivity patterns, solubility, and biological activity compared to trifluorobenzoic acid or trifluorophenylacetic acid.
特性
分子式 |
C8H5F3O3 |
|---|---|
分子量 |
206.12 g/mol |
IUPAC名 |
2-hydroxy-2-(2,4,6-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChIキー |
LJQKKPAHXJZART-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C(C(=O)O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















